6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine
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Overview
Description
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the compound.
Dichloroaniline: Similar structure with two chlorine atoms.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52128-29-7 |
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Molecular Formula |
C16H16ClN5 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-[(4-chloroanilino)methyl]-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16ClN5/c1-9-10(8-20-12-5-3-11(17)4-6-12)2-7-13-14(9)15(18)22-16(19)21-13/h2-7,20H,8H2,1H3,(H4,18,19,21,22) |
InChI Key |
YJIKRHKSTVNLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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